3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Lipophilicity Acid dissociation Drug-likeness

3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1823373-90-5) is a hetero-difunctionalized bicyclo[1.1.1]pentane (BCP) building block featuring one free carboxylic acid and one ethyl ester group. BCP derivatives have emerged as leading three-dimensional saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering improved solubility, reduced clogP, and enhanced metabolic stability compared to the aromatic systems they replace.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 1823373-90-5
Cat. No. B1447887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS1823373-90-5
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC(C1)(C2)C(=O)O
InChIInChI=1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)
InChIKeyKQTQQSWPWGLXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A Key Asymmetric BCP Building Block for Drug Discovery


3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 1823373-90-5) is a hetero-difunctionalized bicyclo[1.1.1]pentane (BCP) building block featuring one free carboxylic acid and one ethyl ester group . BCP derivatives have emerged as leading three-dimensional saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry, offering improved solubility, reduced clogP, and enhanced metabolic stability compared to the aromatic systems they replace . The monoethyl ester–monoacid configuration of this compound provides orthogonal reactivity not available in symmetric BCP diesters (e.g., dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) or BCP diacids, enabling sequential derivatization for structure–activity relationship (SAR) exploration and targeted conjugate synthesis without protecting group manipulation .

Why BCP Monoester Building Blocks Cannot Be Interchanged: The Case for 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid


BCP derivatives sharing the 1,3-para relationship may appear interchangeable as bioisosteric replacements, but ester identity, substitution symmetry, and the presence of a free acid handle directly determine the physicochemical trajectory, synthetic tractability, and biological outcome of the final drug candidate . Symmetric BCP diesters lack the free acid necessary for amide coupling or salt formation without prior hydrolysis, while the BCP diacid requires selective monoactivation and risks low organic solubility . Among BCP monoester–monoacids, the ethyl ester analog occupies a specific lipophilicity–hydrolytic stability window distinct from the smaller methyl ester (lower lipophilicity, faster hydrolysis) and the larger tert-butyl ester (higher lipophilicity, acid-labile) . The quantitative evidence below demonstrates why 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid offers a balanced profile—orthogonal reactivity, predictable ADME, and favorable procurement specifications—that its closest in-class analogs do not collectively provide.

Quantitative Differentiation Evidence: 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Acid Strength (pKa) vs. Methyl and tert-Butyl Ester Analogs

The ethyl ester substituent positions the compound in a balanced lipophilicity range (XLogP3 = 0.2) between the more polar methyl ester analog (XLogP3 ~0.1) and the highly lipophilic tert-butyl ester analog (LogP = 2.51 predicted) . The predicted pKa of 4.53 ± 0.40 is consistent with the free carboxylic acid being largely ionized at physiological pH, facilitating aqueous solubility and salt formation .

Lipophilicity Acid dissociation Drug-likeness ADME prediction

Class-Level Bioisosteric Advantage: Aqueous Solubility and Membrane Permeability of BCP Scaffolds vs. Phenyl Ring Counterparts

In a systematic matched-pair study by the Bristol Myers Squibb team, replacement of a phenyl ring with a BCP scaffold in an exploratory drug series increased aqueous solubility 6-fold (from 6 μg/mL to 36 μg/mL) and membrane permeability from 115 nm/s to 164 nm/s . Although this study used a BCP analog rather than the target compound itself, the solubility and permeability benefits arise from the saturated, three-dimensional BCP core shared by all BCP derivatives, including 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, when incorporated into a lead molecule .

Bioisosterism Solubility Membrane permeability PAMPA

Class-Level Metabolic Stability Advantage of BCP Scaffolds vs. Phenyl Rings in Liver Microsomes

The same BMS matched-pair study demonstrated that BCP-containing analogs (3a–3f) universally outperformed the parent phenyl compound 2c in metabolic stability assays: half-life improvements of 5.0–7.5-fold in mouse liver microsomes (MLM) and 3.9–13.7-fold in human liver microsomes (HLM) . For a representative unsubstituted BCP analog (3a), the metabolic half-life was extended to 5.0-fold (MLM) and 3.9-fold (HLM) relative to 2c . The BCP scaffold's resistance to cytochrome P450-mediated oxidation stems from the saturated sp³-hybridized carbon framework, which generates unreactive alcohol metabolites rather than reactive arene oxides .

Metabolic stability Liver microsomes Half-life CYP450 oxidation

Orthogonal Reactivity Advantage: Asymmetric Monoester–Monoacid vs. Symmetric BCP Diesters and Diacids

3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid contains a free carboxylic acid handle and a stable ethyl ester on the same BCP core, enabling direct amide coupling or activated ester formation at the acid group while the ethyl ester remains intact for later orthogonal hydrolysis or transesterification . In contrast, symmetric BCP diesters such as dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS 115913-32-1) require a selective monohydrolysis step to access the monoacid, adding a synthetic operation that risks bis-hydrolysis and reduces overall yield . The BCP diacid (CAS 56842-95-6) requires selective monoactivation, a well-known challenge in bifunctional building block chemistry .

Orthogonal synthesis PROTAC linker Amide coupling Divergent functionalization

Procurement-Quality Differentiation: Purity Specification and Physical Form vs. Generic BCP Building Blocks

Multiple independent vendors consistently offer 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid at ≥95% purity as a white powder with defined storage conditions (2–8°C, sealed, dry), providing procurement reliability across supply chains . The compound is stocked in multi-gram quantities (250 mg, 1 g, 5 g) with transparent pricing from major suppliers, whereas several closely related BCP analogs (e.g., tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, bicyclo[1.1.1]pentane-1-carboxylic acid) are flagged as discontinued or special-order only at key distributors, indicating limited commercial availability .

Purity specification Powder form Storage stability Procurement quality

High-Impact Application Scenarios for 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid Based on Differentiated Evidence


PROTAC Linker and Bi-functional Degrader Synthesis Exploiting Orthogonal Acid/Ester Reactivity

The free carboxylic acid can be directly coupled to a target-protein ligand (e.g., via amide bond formation with an amine handle on a kinase inhibitor), while the intact ethyl ester can subsequently be hydrolyzed and coupled to an E3 ligase ligand, generating a PROTAC linker with a rigid, metabolically stable BCP core. This orthogonal reactivity eliminates the monohydrolysis step required when using symmetric BCP diesters , and the BCP core provides the 6-fold solubility advantage and 5–14-fold metabolic stability improvement over phenyl-based linkers demonstrated in BMS matched-pair studies .

Lead Optimization of Para-Substituted Phenyl-Containing Kinase Inhibitors via Bioisosteric Replacement

Medicinal chemistry teams seeking to improve the solubility, metabolic stability, and off-target profile of phenyl-containing kinase inhibitors can use 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a direct BCP bioisostere precursor. The ethyl ester confers an XLogP3 of 0.2 that balances permeability and solubility , while the BCP scaffold has been validated in LpPLA2 inhibitor programs to retain target potency while positively impacting physicochemical profiles . The pKa of 4.53 indicates the free acid is ionized at physiological pH, facilitating salt formulation .

Imatinib Analog Synthesis and Biopharmaceutical Evaluation Requiring Acid-Functionalized BCP Intermediates

For programs synthesizing imatinib analogs or related tyrosine kinase inhibitors incorporating saturated bioisosteres, 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid provides an acid handle directly amenable to amide coupling with amine-containing pharmacophores, as documented for the methyl ester analog in imatinib analog synthesis . The broader multi-vendor availability and defined stock inventory of this compound reduce procurement delays compared to special-order or discontinued BCP analogs .

Parallel Medicinal Chemistry and Library Synthesis Requiring Divergent Functionalization from a Single BCP Scaffold

The asymmetric 1,3-difunctionalization enables divergent library synthesis: the free acid can react with diverse amine building blocks while the ethyl ester can be converted to amides, hydrazides, or reduced to the alcohol in subsequent steps without cross-reactivity. This 'two-vector' diversification from a single starting material supports rapid SAR exploration, with the BCP core imparting consistent improvements in solubility (6-fold), permeability (+43%), and metabolic stability (5–14-fold half-life extension) across the resulting library .

Quote Request

Request a Quote for 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.